molecular formula C13H25NO2 B14905544 3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide

3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide

Cat. No.: B14905544
M. Wt: 227.34 g/mol
InChI Key: UJGRJPFIKSNSCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide involves the reaction of cyclohexylamine with 4-hydroxybutan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound may focus on its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors, potentially affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide is unique due to the presence of both a hydroxyl group and an amide group, allowing it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for research in various fields .

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide

InChI

InChI=1S/C13H25NO2/c1-11(9-10-15)14-13(16)8-7-12-5-3-2-4-6-12/h11-12,15H,2-10H2,1H3,(H,14,16)

InChI Key

UJGRJPFIKSNSCI-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)NC(=O)CCC1CCCCC1

Origin of Product

United States

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